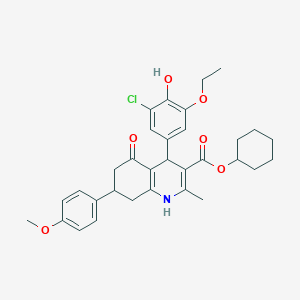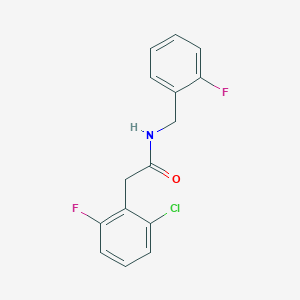
2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide, also known as CFM-2, is a chemical compound that has been widely studied for its potential applications in scientific research. CFM-2 belongs to the class of compounds known as acylamino acids, and its chemical structure is characterized by a central acetamide group flanked by two aromatic rings. In
作用机制
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide is related to its ability to selectively inhibit the activity of Kv1.3 potassium channels. These channels are involved in the regulation of membrane potential and cell excitability in a variety of immune cells, including T cells. By inhibiting the activity of Kv1.3 channels, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide can modulate immune cell function and reduce the activity of inflammatory cells. In addition, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to reduce the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters in the central nervous system.
Biochemical and physiological effects:
2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of immune cell function, reduction of inflammation, and analgesic effects. In animal models, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to reduce the activity of inflammatory cells, such as T cells and macrophages, and to reduce the production of pro-inflammatory cytokines. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to have analgesic effects in animal models of pain, suggesting its potential as a novel pain management drug.
实验室实验的优点和局限性
2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of Kv1.3 channels, which allows for precise modulation of immune cell function. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, there are also limitations to the use of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide in laboratory experiments. Its potency and selectivity may vary depending on the cell type and experimental conditions, and its effects on other ion channels and receptors have not been fully characterized.
未来方向
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide. One area of interest is the development of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide may have potential as a novel pain management drug, particularly for chronic pain conditions. Further research is also needed to fully characterize the effects of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide on other ion channels and receptors, and to explore its potential for use in combination with other drugs.
合成方法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide involves a multi-step process that begins with the preparation of 2-chloro-6-fluoroaniline. This compound is then reacted with 2-fluorobenzyl bromide in the presence of a base to yield the intermediate N-(2-fluorobenzyl)-2-chloro-6-fluoroaniline. This intermediate is then acylated with acetic anhydride to yield 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide. The purity of the final product can be improved through recrystallization.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neurobiology, pain management, and drug addiction. In neurobiology, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3. This channel is expressed in a variety of immune cells and has been implicated in the pathogenesis of autoimmune diseases. 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential as a novel pain management drug. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)acetamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting its potential as a treatment for drug addiction.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO/c16-12-5-3-7-14(18)11(12)8-15(20)19-9-10-4-1-2-6-13(10)17/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFBFVQPXGVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=C(C=CC=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

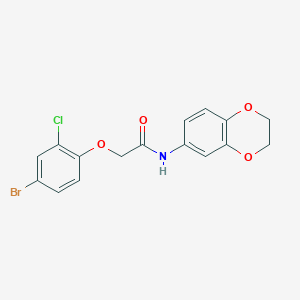
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
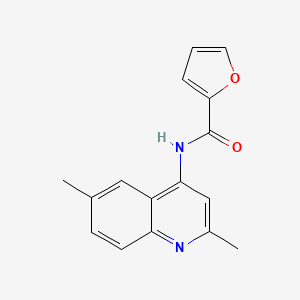

![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)
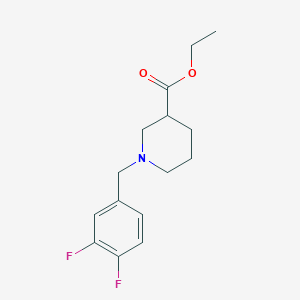
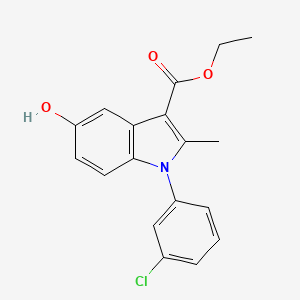
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)
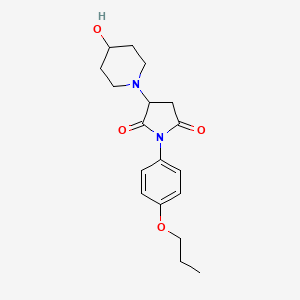
![3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5177655.png)
